4'-Hydroxy Aceclofenac
Description
Contextualizing 4'-Hydroxy Aceclofenac (B1665411) as a Key Metabolite of Aceclofenac
Aceclofenac, a phenylacetic acid derivative, undergoes extensive metabolism in the body. researchgate.net One of the primary metabolic pathways is the hydroxylation of aceclofenac, a reaction mediated by the cytochrome P450 enzyme, specifically CYP2C9. nih.govvulcanchem.com This process results in the formation of 4'-hydroxy aceclofenac, which is consistently identified as the main metabolite of aceclofenac found in plasma. fda.gov.phrwandafda.gov.rwnafdac.gov.ngefda.gov.ettmda.go.tznih.govdrugbank.com
The chemical structure of this compound is 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester. veeprho.comkhandelwaldiagnostic.comnih.gov Its formation is a key step in the metabolic cascade of aceclofenac, which also includes other metabolites like diclofenac (B195802) and 4'-hydroxydiclofenac (B1664172). nih.govnih.gov Understanding the pharmacokinetics of this compound is therefore essential for a complete picture of how aceclofenac behaves in the body. nih.gov
Significance in Pre-clinical and Mechanistic Investigations
One of the most significant findings from pre-clinical research is the chondroprotective potential of this compound. drugbank.com Studies have demonstrated its ability to suppress the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3). nih.govactascientific.com These enzymes are involved in the degradation of cartilage, a key pathological feature of conditions like osteoarthritis and rheumatoid arthritis. By down-regulating these MMPs, this compound may help in preserving the integrity of cartilage tissue. nih.gov
Furthermore, investigations have explored the effects of this compound on various inflammatory mediators. nih.gov It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.gov Some studies also indicate that it can modulate the production of certain interleukins, such as IL-6, and nitric oxide, further highlighting its anti-inflammatory properties. nih.gov Interestingly, while aceclofenac itself may have limited direct effects on some of these inflammatory markers in certain experimental setups, its metabolite, this compound, exhibits more pronounced activity. nih.gov
The table below summarizes key findings from pre-clinical and mechanistic studies on this compound:
Interactive Data Table: Research Findings on this compound| Research Area | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Chondroprotection | Down-regulates the production of proMMP-1 and proMMP-3 in human rheumatoid synovial cells. | May contribute to the therapeutic effect of aceclofenac in arthritis by protecting cartilage. | nih.gov |
| Inflammatory Mediators | Suppresses PGE2 production. | Contributes to the anti-inflammatory and analgesic effects of aceclofenac. | nih.gov |
| Inflammatory Mediators | Inhibits IL-1β-stimulated nitric oxide production. | Possesses anti-inflammatory properties beyond prostaglandin synthesis inhibition. | nih.gov |
| Enzyme Inhibition | Weakly inhibits COX-1 but shows some inhibition of COX-2 activity in whole blood assays. | Contributes to the overall COX inhibition profile observed after aceclofenac administration. | nih.gov |
Scope and Research Objectives Pertaining to the Compound
The primary research objectives concerning this compound are centered on fully understanding its contribution to the therapeutic efficacy of aceclofenac. Scientists aim to delineate its specific mechanisms of action and to quantify its effects in various biological systems. nih.govnih.gov
A significant area of research is the investigation of its role in the anti-inflammatory and analgesic properties of aceclofenac. nih.gov This includes detailed studies on its interaction with cyclooxygenase (COX) enzymes and other inflammatory pathways. nih.govnih.gov While some studies suggest that the conversion of aceclofenac to diclofenac is the primary driver of COX inhibition, the direct effects of this compound on these enzymes and other inflammatory mediators continue to be an active area of investigation. nih.govnih.gov
Another key objective is to explore its potential as a chondroprotective agent. drugbank.com The findings that it can suppress the production of cartilage-degrading enzymes have opened up avenues for research into its potential role in disease-modifying therapies for osteoarthritis and rheumatoid arthritis. nih.gov Future research will likely focus on further characterizing these effects and exploring their clinical relevance.
The development of analytical methods for the accurate quantification of this compound in biological samples is also a crucial research objective. clearsynth.comcleanchemlab.com These methods are essential for pharmacokinetic studies that aim to model the metabolism of aceclofenac and understand the exposure-response relationship for both the parent drug and its metabolites. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFYMBLEDMWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431711 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229308-90-1 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of 4 Hydroxy Aceclofenac
Formation of 4'-Hydroxy Aceclofenac (B1665411) from Aceclofenac
Enzymatic Pathways Involved (e.g., Cytochrome P450 Enzymes, specifically CYP2C9)
The hydroxylation of aceclofenac at the 4' position is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. nih.govsmolecule.com This has been demonstrated through several key findings:
Selective Inhibition: The formation of 4'-hydroxyaceclofenac (B13806639) is selectively inhibited by sulfaphenazole, a known inhibitor of CYP2C9. nih.gov
Correlation with Tolbutamide (B1681337) Hydroxylase Activity: A direct correlation exists between the rate of 4'-hydroxyaceclofenac formation and the activity of tolbutamide hydroxylase, a marker for CYP2C9 activity. nih.gov
Recombinant Enzyme Studies: Incubations of aceclofenac with microsomes from cells specifically expressing human CYP2C9 resulted in the formation of the 4'-hydroxylated metabolite. nih.gov
It is estimated that the CYP2C9 enzyme is responsible for the metabolism of about 50% of aceclofenac. eugenomic.com
Role of Human Hepatocytes and Microsomes in Biotransformation
Both human hepatocytes and liver microsomes are instrumental in the biotransformation of aceclofenac to 4'-hydroxyaceclofenac. nih.govfabad.org.tr In vitro studies using these models have consistently shown that 4'-hydroxyaceclofenac is the major metabolite formed. nih.govnih.gov The metabolic activity observed in cultured human hepatocytes has been shown to be a reliable predictor of the in vivo metabolism of aceclofenac in humans. nih.govnih.gov
Subsequent Metabolism of 4'-Hydroxy Aceclofenac
Following its formation, 4'-hydroxyaceclofenac undergoes further metabolic conversions.
Conversion to 4'-Hydroxy Diclofenac (B195802) via Plasmatic Esterases
4'-Hydroxyaceclofenac can be converted to 4'-hydroxy diclofenac through the action of plasmatic esterases. eugenomic.comwho.int This hydrolysis of the ester bond is a significant step in the metabolic cascade. nih.gov The rate of this conversion is noteworthy, with the metabolism rate constant for 4'-hydroxyaceclofenac being considerably greater than that for the conversion of diclofenac to 4'-hydroxydiclofenac (B1664172). nih.gov
Identification of Other Minor Metabolites (e.g., 5-hydroxyaceclofenac)
In addition to the primary metabolite, 4'-hydroxyaceclofenac, other minor metabolites of aceclofenac have been identified. These include 5-hydroxyaceclofenac, diclofenac, and 5-hydroxydiclofenac. fabad.org.trdrugbank.commedicaldialogues.in The formation of these minor metabolites represents alternative, less prominent metabolic pathways for aceclofenac. nih.gov While CYP2C9 is clearly implicated in 4'-hydroxylation, the specific cytochrome P450 enzyme responsible for the hydroxylation at the 5-position has not been conclusively identified. nih.gov
Quantitative Aspects of this compound Formation and Disposition
4'-Hydroxyaceclofenac is the main metabolite of aceclofenac detected in human plasma. medicaldialogues.intmda.go.tzefda.gov.et Following oral administration of aceclofenac, approximately two-thirds of the dose is excreted in the urine, primarily in the form of hydroxylated metabolites. dovepress.comdrugbank.com
The table below summarizes the key metabolites of aceclofenac and their formation pathways.
| Parent Compound | Metabolite | Key Enzymes/Processes | Status |
| Aceclofenac | This compound | CYP2C9 | Major |
| Aceclofenac | 5-Hydroxyaceclofenac | Cytochrome P450 (isoform not specified) | Minor |
| Aceclofenac | Diclofenac | Plasmatic Esterases | Minor |
| This compound | 4'-Hydroxy Diclofenac | Plasmatic Esterases | Subsequent Metabolite |
| Diclofenac | 4'-Hydroxy Diclofenac | CYP2C9 | Subsequent Metabolite |
| Diclofenac | 5-Hydroxydiclofenac | CYP2C8, CYP2C18, CYP2C19, CYP2B6 | Subsequent Metabolite |
The kinetic parameters for the hydrolysis of aceclofenac by human hepatic microsomal and cytosolic esterases indicate that the ester bond in aceclofenac is relatively stable in humans compared to in other species like rats. nih.gov This stability contributes to 4'-hydroxyaceclofenac being the major metabolite in humans. nih.gov
The following table presents the kinetic parameters for aceclofenac hydrolysis in human liver fractions.
| Liver Fraction | Vmax (pmol/min/mg protein) | KM (µM) |
| Microsomes | 27 +/- 10 | 792 +/- 498 |
| Cytosol | 87 +/- 5 | 218 +/- 30 |
Data from Bort R, Ponsoda X, Carrasco E, Gomez-Lechon MJ, Castell JV. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey and human. Drug Metab Dispos. 1996 Sep;24(9):969-75. nih.gov
Relative Contribution as a Major Metabolite in Biological Fluids
Extensive research has established this compound as the principal metabolite of aceclofenac in humans. nih.govnih.govncats.io Studies utilizing human hepatocytes and liver microsomes have consistently shown that the formation of this compound is the most prominent metabolic pathway. nih.govnih.gov This finding is corroborated by in vivo studies where, following oral administration of aceclofenac to human volunteers, this compound is the main metabolite detected in plasma and urine. nih.govdrugbank.commedicaldialogues.in
In plasma, after a single oral dose of aceclofenac, this compound is the primary metabolite identified, alongside smaller quantities of other metabolites like diclofenac and 4'-hydroxydiclofenac. drugbank.comnafdac.gov.ng The predominance of this compound is a distinguishing feature of aceclofenac metabolism in humans compared to other species, such as rats, where hydrolysis to diclofenac is the more dominant route. nih.govresearchgate.net Approximately two-thirds of an administered dose of aceclofenac is excreted in the urine, primarily in the form of hydroxylated metabolites, with this compound being a significant component. eugenomic.comdovepress.com
Comparative Metabolism Rate Constants with Other Aceclofenac Metabolites
Kinetic studies of aceclofenac metabolism have provided quantitative insights into the formation rates of its various metabolites. The metabolism rate constant for the formation of this compound from aceclofenac (km,4OH-ace) has been estimated to be significantly greater than the rate constant for the formation of diclofenac (km,diclo). nih.govresearchgate.netconfex.com This indicates a much more rapid conversion of aceclofenac to its hydroxylated form compared to its hydrolyzed form.
One study reported the metabolism rate constant for this compound to be 0.72 h⁻¹, which was substantially higher than the 0.04 h⁻¹ rate constant for diclofenac formation. researchgate.netconfex.com These findings underscore the preferential metabolic pathway towards hydroxylation in humans. Furthermore, the subsequent metabolism of these primary metabolites also shows differing rates. The generation rate constant of 4'-hydroxydiclofenac from diclofenac (km,Fdiclo) was found to be greater than its generation from this compound (km,F4OH-ace), with reported values of 0.46 h⁻¹ and 0.01 h⁻¹ respectively. researchgate.netconfex.com
Comparative Metabolism Rate Constants of Aceclofenac Metabolites
| Metabolic Conversion | Rate Constant Symbol | Rate Constant (h⁻¹) | Reference |
|---|---|---|---|
| Aceclofenac → this compound | km,4OH-ace | 0.72 | researchgate.netconfex.com |
| Aceclofenac → Diclofenac | km,diclo | 0.04 | researchgate.netconfex.com |
| Diclofenac → 4'-Hydroxydiclofenac | km,Fdiclo | 0.46 | researchgate.netconfex.com |
| This compound → 4'-Hydroxydiclofenac | km,F4OH-ace | 0.01 | researchgate.netconfex.com |
Pharmacokinetic Modeling Approaches for this compound Biotransformation
To better understand the complex in vivo behavior of aceclofenac and its metabolites, including this compound, pharmacokinetic modeling has been employed. nih.gov A compartmental modeling approach has been successfully used to describe the time course of plasma concentrations of aceclofenac and its three major metabolites (this compound, diclofenac, and 4'-hydroxydiclofenac) in healthy volunteers. nih.govresearchgate.net
In one such model, a two-compartment structure was found to be necessary to adequately fit the plasma concentration data for both aceclofenac and this compound. nih.govresearchgate.net An additional single compartment was sufficient to describe the profiles of the subsequently formed diclofenac and 4'-hydroxydiclofenac. nih.govresearchgate.net This modeling approach also incorporated a delay parameter to accurately capture the absorption phase of aceclofenac, which significantly improved the model's fit to the observed data. researchgate.netconfex.com These pharmacokinetic models are instrumental in simulating the plasma concentration profiles of aceclofenac and its metabolites after different dosing regimens and provide a quantitative framework for understanding the biotransformation pathways. researchgate.net The models confirm that the formation of this compound is a rapid and major metabolic event. nih.gov
Molecular and Cellular Pharmacological Mechanisms of 4 Hydroxy Aceclofenac
Cyclooxygenase (COX) Isozyme Modulation In Vitro
The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins. The role of 4'-Hydroxy Aceclofenac (B1665411) in COX modulation is complex, involving both direct and indirect actions.
Direct Inhibitory Effects on COX-1 and COX-2
In vitro studies have yielded varied results regarding the direct inhibitory effects of 4'-Hydroxy Aceclofenac on COX-1 and COX-2. Some short-term in vitro assays have shown that neither Aceclofenac nor this compound directly affects COX-1 or COX-2. nih.gov However, other investigations using a human whole blood assay have indicated that this compound weakly inhibits COX-1 with an IC50 value greater than 100 microM, while it decreases COX-2 activity by 50% at a concentration of 36 microM. nih.govresearchgate.net In contrast, studies using purified ovine cyclooxygenases found this compound to be without effect. nih.gov
Indirect Contributions to COX Inhibition through Subsequent Metabolites (e.g., Diclofenac (B195802), 4'-Hydroxy Diclofenac)
A significant aspect of this compound's mechanism of action is its biotransformation into other active compounds. nih.gov In long-term in vitro assays, both Aceclofenac and this compound were found to suppress both COX isoforms; however, this inhibition was concurrent with their conversion to Diclofenac and 4'-Hydroxy Diclofenac, respectively. nih.govbioone.org 4'-Hydroxy Diclofenac has been shown to specifically block COX-2 activity. ebi.ac.uk This suggests that the COX-inhibitory actions of Aceclofenac and its primary metabolite are, at least in part, mediated by their conversion to Diclofenac and 4'-Hydroxy Diclofenac within inflammatory cells. bioone.orgebi.ac.uk
Chondroprotective and Anti-Catabolic Mechanisms in Articular Tissues (In Vitro/Ex Vivo)
Beyond its effects on the COX pathway, this compound demonstrates notable chondroprotective and anti-catabolic properties in articular tissues, which are particularly relevant to its therapeutic use in conditions like osteoarthritis and rheumatoid arthritis. nih.govnih.gov
Suppression of Interleukin-1 (IL-1) Mediated Promatrix Metalloproteinase Production (MMP-1, MMP-3)
This compound has been shown to down-regulate the production of pro-matrix metalloproteinase-1 (proMMP-1), also known as procollagenase 1, and pro-matrix metalloproteinase-3 (proMMP-3), or prostromelysin 1. nih.govachnil.com In studies using rabbit articular chondrocytes and synoviocytes, as well as human rheumatoid synovial cells, this compound suppressed both the basal and Interleukin-1 beta (IL-1β)-induced production of these MMPs. nih.govnih.gov This effect was observed at concentrations that also suppressed prostaglandin (B15479496) E2 (PGE2) production and was associated with a decrease in their respective mRNAs. nih.govnih.gov In contrast, Aceclofenac itself, Diclofenac, and 4'-Hydroxy Diclofenac did not show significant effects on these cellular functions. nih.govachnil.com
Interference with Proteoglycan/Sulfated-Glycosaminoglycan Release from Chondrocytes
In addition to its effects on MMPs, this compound interferes with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes. nih.govachnil.com This action is significant as the degradation and loss of proteoglycans are hallmarks of cartilage destruction in arthritic diseases. The ability of this compound to inhibit this process points to a direct chondroprotective effect. nih.gov
Modulation of Synoviocyte Proliferation
Research has also demonstrated that this compound can suppress the proliferation of rabbit synoviocytes. nih.govachnil.com The proliferation of synoviocytes is a key pathological feature of rheumatoid arthritis, contributing to the formation of pannus tissue that invades and destroys articular cartilage. By inhibiting this proliferation, this compound may help to mitigate the progression of joint damage in this disease.
Table 1: In Vitro Effects of this compound on COX Isozymes
| Assay System | Effect on COX-1 | Effect on COX-2 | Citation |
| Short-term in vitro assays | No effect | No effect | nih.gov |
| Human whole blood assay | Weak inhibition (IC50 > 100 µM) | 50% inhibition at 36 µM | nih.govresearchgate.net |
| Purified ovine cyclooxygenases | No effect | No effect | nih.gov |
| Long-term in vitro assays (conversion to 4'-Hydroxy Diclofenac) | Suppression | Suppression | nih.gov |
Table 2: Chondroprotective and Anti-Catabolic Effects of this compound (In Vitro/Ex Vivo)
| Mechanism | Cell Type | Key Findings | Citation |
| Suppression of proMMP Production | Rabbit Articular Chondrocytes and Synoviocytes, Human Rheumatoid Synovial Cells | Down-regulated IL-1β-induced production of proMMP-1 and proMMP-3. | nih.govnih.gov |
| Interference with Proteoglycan Release | Rabbit Articular Chondrocytes | Interfered with the release of sulfated-glycosaminoglycans. | nih.gov |
| Modulation of Synoviocyte Proliferation | Rabbit Synoviocytes | Suppressed proliferation. | nih.gov |
Downregulation of Inflammatory Mediators (e.g., Prostaglandin E2, IL-1β, TNF) within Cellular Contexts
This compound, a primary active metabolite of aceclofenac, plays a significant role in the anti-inflammatory effects observed with its parent compound. Its mechanisms of action involve the downregulation of key inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), within various cellular environments. drugbank.commedicaldialogues.innafdac.gov.ng
In vitro studies utilizing human articular chondrocytes have demonstrated that this compound contributes to the anti-inflammatory activity of aceclofenac. nih.gov Both aceclofenac and this compound have been shown to completely block PGE2 synthesis in human chondrocytes stimulated with either IL-1β or lipopolysaccharide (LPS). nih.gov Furthermore, at a concentration of 30 microM, this compound significantly decreased IL-1β mRNA levels. nih.gov It also inhibited nitric oxide production stimulated by both IL-1β and LPS at the same concentration. nih.govachnil.com
Research on human rheumatoid synovial cells has revealed that this compound can down-regulate the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3), both of which are induced by IL-1β. nih.gov This effect is observed at concentrations that also suppress PGE2 production. nih.gov The downregulation of these proMMPs by this compound is considered a key contributor to the therapeutic effects of aceclofenac in conditions like rheumatoid arthritis and osteoarthritis. nih.gov
While aceclofenac itself is a potent inhibitor of cyclooxygenase (COX), particularly COX-2, its metabolite this compound also exhibits inhibitory activity, albeit to a lesser extent. drugbank.commedicaldialogues.in The inhibitory concentration (IC50) of this compound for COX-2 is 36 µM, whereas for aceclofenac it is 0.77 µM. medicaldialogues.innih.gov This inhibition of COX-2 activity by this compound contributes to the reduction in PGE2 production. nih.govebi.ac.ukncats.io
The anti-inflammatory actions of this compound are multifaceted. nih.gov Beyond its direct effects on inflammatory mediator production, it is also believed to contribute to the chondroprotective effects of aceclofenac. drugbank.com It has been shown to suppress the IL-1 mediated production of pro-matrix metalloproteinases and interfere with the release of proteoglycans from chondrocytes. drugbank.com
The following tables summarize the in vitro effects of this compound on the production of key inflammatory mediators.
Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis
| Cell Type | Stimulant | This compound Concentration | Effect on PGE2 Synthesis |
| Human Articular Chondrocytes | IL-1β or LPS | 1 to 30 microM | Fully Blocked nih.gov |
| Human Rheumatoid Synovial Cells | Basal and IL-1β-induced | Sufficient to suppress PGE2 | Down-regulated nih.gov |
Table 2: Effect of this compound on Interleukin-1β (IL-1β) and other Inflammatory Mediators
| Cell Type | Stimulant | This compound Concentration | Effect |
| Human Articular Chondrocytes | - | 30 microM | Significantly decreased IL-1β mRNA nih.gov |
| Human Articular Chondrocytes | IL-1β or LPS | 30 microM | Inhibited Nitric Oxide production nih.govachnil.com |
| Human Rheumatoid Synovial Cells | IL-1β-induced | - | Down-regulated proMMP-1 and proMMP-3 production nih.gov |
Table 3: Inhibitory Concentration (IC50) of this compound on Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 Value |
| COX-1 | >100 microM nih.gov |
| COX-2 | 36 microM medicaldialogues.innih.gov |
Advanced Analytical Methodologies for 4 Hydroxy Aceclofenac
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 4'-Hydroxy Aceclofenac (B1665411), providing the necessary separation from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the simultaneous determination of Aceclofenac and its metabolites, including 4'-Hydroxy Aceclofenac. In one such method, the separation of Aceclofenac, this compound, Diclofenac (B195802), and 4'-Hydroxy-Diclofenac was achieved using a reversed-phase HPLC system. nih.gov The analytes were detected at a UV wavelength of 282 nm. nih.gov This method demonstrated a validated quantitation range of 10-10000 ng/mL for this compound. nih.gov The retention time for this compound in this specific gradient elution method was 46.9 minutes. nih.gov
A variety of HPLC methods have been developed, often for the simultaneous analysis of Aceclofenac and other compounds. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure their suitability for routine quality control. neliti.com The development of these methods often involves optimizing the mobile phase composition, such as the ratio of acetonitrile (B52724) to a buffer solution, and the pH to achieve optimal separation and peak symmetry. pensoft.netijsr.net
Table 1: Example of HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Quantitation Range | 10-10000 ng/mL nih.gov |
| Retention Time | 46.9 min nih.gov |
| UV Detection Wavelength | 282 nm nih.gov |
| Internal Standard | Ketoprofen nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) Applications (e.g., UPLC-PDA, HPLC-MS, UPLC/Q-TOFMS)
For enhanced sensitivity and specificity, more advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and mass spectrometry (MS) are employed. These methods are particularly valuable when analyzing complex biological samples or when very low detection limits are required. ajpaonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the simultaneous determination of Aceclofenac and its metabolites. nih.gov One LC-MS/MS method utilized a simple protein precipitation step for sample preparation and an isocratic mobile phase, allowing for rapid analysis. nih.gov Quantification was performed using a triple-quadrupole mass spectrometer with electrospray ionization, monitoring specific ion transitions in multiple reaction-monitoring mode. nih.gov This approach provides excellent precision and accuracy, with reported coefficients of variation below 6.5% and accuracy ranging from 93% to 103%. nih.gov
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is another powerful tool. ajpaonline.com This technique provides high-resolution mass data, enabling confident identification and quantification of analytes. UPLC systems use smaller column particles, leading to faster analysis times and improved resolution compared to traditional HPLC. indexcopernicus.com
Table 2: Comparison of Advanced Chromatographic Techniques
| Technique | Key Advantages | Application Example |
|---|---|---|
| HPLC-MS | High sensitivity and specificity. ajpaonline.comekjcp.org | Simultaneous measurement of Aceclofenac and its metabolites in plasma. ekjcp.org |
| UPLC-MS/MS | Rapid analysis time, excellent resolution, and high specificity. indexcopernicus.com | At-line monitoring of Aceclofenac synthesis. indexcopernicus.com |
| UPLC/Q-TOF-MS | High-resolution mass data for confident identification and quantification. | Pharmacokinetic studies of Aceclofenac and other drugs in human plasma. |
Sample Preparation Strategies for Biological Matrices (e.g., Plasma)
The analysis of this compound in biological matrices like plasma necessitates effective sample preparation to remove interfering substances such as proteins. Common techniques include protein precipitation and liquid-liquid extraction. nih.govekjcp.org
A straightforward and widely used method is protein precipitation with acetonitrile. nih.govekjcp.org In this procedure, acetonitrile is added to the plasma sample, causing proteins to precipitate out of the solution. nih.gov After centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the HPLC or UPLC system. ekjcp.org
Liquid-liquid extraction is another established technique. One validated HPLC method utilized this approach for the analysis of Aceclofenac and its metabolites in human plasma. nih.gov
Validation Parameters for Analytical Methods (e.g., Quantitation Range, Retention Times)
To ensure the reliability of analytical methods, they must be validated according to established guidelines, such as those from the ICH. scholarsresearchlibrary.com Key validation parameters include:
Quantitation Range : This is the range of concentrations, including the upper and lower limits, that can be reliably and reproducibly quantified with acceptable accuracy and precision. For an HPLC-UV method, the quantitation range for this compound was determined to be 10-10000 ng/mL. nih.gov
Retention Time : The time it takes for an analyte to pass through the chromatographic column. It is a critical parameter for identifying compounds. In one study, the retention time for this compound was 46.9 minutes. nih.govresearchgate.net
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. ijpbs.comneliti.com
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). scholarsresearchlibrary.compensoft.net
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ijrpc.comorientjchem.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. scholarsresearchlibrary.comijrpc.com
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description | Example Value for this compound |
|---|---|---|
| Quantitation Range | The concentration range for reliable quantification. | 10-10000 ng/mL (HPLC-UV) nih.gov |
| Retention Time | The time taken for elution from the column. | 46.9 min (HPLC-UV) nih.gov |
| Accuracy | Closeness to the true value. | 93% to 103% (LC-MS/MS) nih.gov |
| Precision (%RSD) | The degree of scatter between a series of measurements. | <6.5% (LC-MS/MS) nih.gov |
| LOD | The lowest detectable concentration. | 0.2 ng/mL (LC-MS/MS for metabolites) nih.gov |
Environmental Fate and Biotransformation of 4 Hydroxy Aceclofenac
Occurrence and Detection in Aquatic Environments (e.g., Wastewater)
The presence of 4'-Hydroxy Aceclofenac (B1665411) in aquatic systems is a direct consequence of human consumption of aceclofenac and subsequent excretion. dovepress.com Scientific monitoring has confirmed its status as an environmental contaminant. The first report on the occurrence of 4'-Hydroxy Aceclofenac in wastewater revealed its presence in municipal sewage treatment plant influents. nih.govacs.org
In a seminal study, the average concentration of this compound in untreated wastewater was found to be 59 ng/L. nih.govacs.org Notably, these levels were approximately double those of its parent compound, aceclofenac, which had an average concentration of 31 ng/L. nih.govacs.org Other research has reported influent concentrations of this compound reaching up to 82 ng/L. researchgate.net This highlights the importance of including major human metabolites in environmental monitoring programs, as they can be present in significant quantities, sometimes exceeding the parent drug. nih.govacs.org
Table 1: Occurrence of this compound in Municipal Wastewater Influent
| Compound | Average Influent Concentration (ng/L) | Source(s) |
| This compound | 59 (up to 82) | nih.gov, researchgate.net, acs.org |
| Aceclofenac (Parent Drug) | 31 | nih.gov, acs.org |
| Diclofenac (B195802) | 349 | nih.gov, acs.org |
| 4'-Hydroxydiclofenac (B1664172) | 237 | nih.gov, acs.org |
Evaluation of Removal Efficiencies in Wastewater Treatment Processes (e.g., Activated Sludge, Membrane Bioreactors)
Wastewater treatment plants (WWTPs) are the primary barrier against the release of pharmaceutical compounds into the environment. The effectiveness of these plants in removing metabolites like this compound is a critical factor in determining their environmental fate. Studies have compared the removal efficiencies of different biological treatment technologies, primarily conventional activated sludge (CAS) systems and the more advanced membrane bioreactor (MBR) technology. nih.govacs.orgresearchgate.net
Research indicates that MBR systems are significantly more effective at removing this compound than CAS systems. nih.govacs.orgresearchgate.net In one study, treatment with a CAS system resulted in an effluent concentration of 20 ng/L, while the MBR system reduced the concentration to just 1.8 ng/L. researchgate.net This represents a highly efficient elimination in the MBR, where only 4% of the initial influent concentration remained in the treated sewage. nih.govacs.orgresearchgate.net The superior performance of MBRs is often attributed to the complete retention of solids and a higher concentration of microbial biomass. mdpi.comcore.ac.uk
Table 2: Removal Efficiency of this compound in Wastewater Treatment
| Treatment Process | Influent Conc. (ng/L) | Effluent Conc. (ng/L) | % Remaining | Source(s) |
| Conventional Activated Sludge (CAS) | up to 82 | 20 | ~24% | researchgate.net |
| Membrane Bioreactor (MBR) | up to 82 | 1.8 | ~4% | nih.gov, researchgate.net, acs.org |
Microbial Biotransformation Potential and Pathways in Environmental Systems
In biological wastewater treatment systems, this compound is subject to microbial transformation. The primary biotransformation pathway identified is the hydrolysis of its ester bond. researchgate.netbioone.org Biodegradation experiments using mixed liquor from activated sludge have demonstrated that the parent compound, aceclofenac, undergoes rapid ester cleavage to liberate diclofenac. nih.govacs.org
This same process, attributed to the diverse esterase enzymes present in activated sludge, is responsible for the conversion of this compound into 4'-hydroxydiclofenac. researchgate.net This transformation is significant because it means that this compound acts as a direct environmental source of 4'-hydroxydiclofenac, another common pharmaceutical metabolite found in wastewater. researchgate.netbioone.org The degradation of this compound is therefore not a complete mineralization but rather a transformation into a related, persistent compound.
Ecological Implications of Metabolite Persistence and Transformation
The environmental impact of this compound is twofold: the potential toxicity of the compound itself and the implications of its transformation products. While data on the specific ecotoxicity of this compound are limited, some studies suggest that aceclofenac metabolites, in general, may pose a risk to aquatic and terrestrial organisms. dovepress.com However, current data are considered inconclusive, and further research is needed to fully assess the toxic effects. dovepress.com
Synthetic and Derivatization Approaches for Research Investigations
Strategies for the Preparation of 4'-Hydroxy Aceclofenac (B1665411) as a Reference Standard
The generation of 4'-Hydroxy Aceclofenac with high purity is essential for its use as a reference standard in analytical and pharmacological studies. Due to the challenges in acquiring commercially available standards, specific laboratory synthesis strategies have been developed. acs.org
One primary laboratory approach involves the chemical modification of the parent compound, Aceclofenac. This can be achieved through hydroxylation at the para-position of the phenyl ring using suitable hydroxylating agents. smolecule.com However, controlling the regioselectivity of this reaction to exclusively target the 4'-position can be challenging.
A more precise and widely cited method is the use of biocatalysis. Specifically, the regioselective biotransformation of Aceclofenac has been accomplished using recombinant human cytochrome P450 enzymes. acs.org The CYP2C9 enzyme, known to be the primary catalyst for this metabolic conversion in humans, is employed to mediate the oxidation of Aceclofenac at the C-4′ position of the dichlorophenyl ring. nih.govacs.org This enzymatic synthesis offers a high degree of selectivity, yielding the desired this compound metabolite, which is crucial for its use as an analytical standard. acs.org
Table 1: Comparison of Synthesis Strategies for this compound Reference Standard
| Synthesis Strategy | Starting Material | Key Reagents/Catalysts | Key Characteristics |
|---|---|---|---|
| Chemical Synthesis | Aceclofenac | Hydroxylating agents (e.g., oxidizing agents) | Requires controlled temperature and pH; potential for by-products. smolecule.com |
| Biocatalytic Synthesis | Aceclofenac | Recombinant human CYP2C9 enzyme, NADPH-P450 reductase | High regioselectivity for the 4'-position; mimics the natural metabolic pathway. acs.org |
Potential for Derivatization to Explore Structure-Activity Relationships
Investigating the structure-activity relationships (SAR) of this compound and its analogues is key to understanding how chemical structure influences biological function, particularly its anti-inflammatory properties and interaction with enzyme targets like cyclooxygenases (COX). researchgate.netnih.gov While much of the existing research focuses on derivatizing the parent drug, Aceclofenac, the principles can be extrapolated to its hydroxylated metabolite.
The core structure of this compound offers several sites for chemical modification. The hydroxyl group at the 4'-position, the carboxylic acid moiety, and the phenyl rings are all potential targets for derivatization. SAR studies on related compounds have shown that modifications to these areas can significantly alter activity. For instance, in broader NSAID studies, the presence and position of a carboxylate group are crucial for strong binding interactions with target enzymes. patsnap.com
Computer-aided methods, including molecular docking and dynamics simulations, are employed to predict how structural modifications might enhance binding affinity and selectivity for targets like COX-2. researchgate.networldscientific.com Studies on Aceclofenac derivatives have identified that certain substituents can improve physicochemical properties and lead to potentially safer drug candidates with enhanced therapeutic potential. researchgate.networldscientific.com Derivatization of this compound could involve esterification of the carboxylic acid, etherification of the phenolic hydroxyl group, or substitution on the aromatic rings to explore their impact on its activity, such as the inhibition of matrix metalloproteinases (MMPs) or prostaglandin (B15479496) E2 production. smolecule.comnih.govebi.ac.uk
Table 2: Potential Derivatization Sites on this compound for SAR Studies
| Target Site for Derivatization | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Carboxylic Acid Group | Esterification, Amide formation | Alter lipophilicity, prodrug development, modify binding interactions. researchgate.net |
| 4'-Hydroxyl Group | Etherification, Esterification | Modulate metabolic stability, alter hydrogen bonding capacity with target enzymes. |
Biosynthetic Approaches for Metabolite Production in Research Settings
Biosynthetic methods provide a valuable alternative to chemical synthesis for producing this compound, often with higher specificity and under milder conditions. These approaches leverage biological systems, such as enzymes or whole microorganisms, to perform the desired chemical transformation.
The most prominent biosynthetic route is the enzymatic conversion of Aceclofenac using cytochrome P450 enzymes. In humans, Aceclofenac is metabolized to this compound primarily by the CYP2C9 isozyme located in liver hepatocytes. smolecule.comnih.goveugenomic.com This specific metabolic pathway has been replicated in laboratory settings for research purposes. The use of microsomes containing recombinant human CYP2C9, expressed in systems like baculovirus-infected insect cells, allows for the controlled and targeted production of the metabolite from its parent drug. acs.org
Furthermore, microbial transformation presents another viable biosynthetic strategy. Studies have shown that certain microorganisms can metabolize drugs. For instance, research involving the fungus Aspergillus sp. demonstrated its ability to convert Aceclofenac into several metabolites. wisdomlib.org Analysis via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirmed the transformation, with one metabolite showing a 65% conversion rate. wisdomlib.org While the specific metabolites were not all identified as this compound in this particular study, it highlights the potential of using soil microorganisms for cost-effective and high-yield production of drug metabolites. wisdomlib.org Such methods can be scaled up to generate sufficient quantities for extensive toxicological and pharmacological evaluations. wisdomlib.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-hydroxydiclofenac (B1664172) |
| Aceclofenac |
| Diclofenac (B195802) |
Emerging Research Frontiers and Methodological Advancements
Development of Novel Assays for Mechanistic Elucidation of 4'-Hydroxy Aceclofenac (B1665411) Activity
Recent research has focused on developing sophisticated assays to unravel the precise mechanisms through which 4'-Hydroxy Aceclofenac exerts its therapeutic effects. While Aceclofenac's anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, studies indicate that this compound possesses unique chondroprotective properties. nih.govdrugbank.comneliti.com
Novel in-vitro assays using rabbit articular chondrocytes and synoviocytes have been instrumental in this area. nih.gov These studies have demonstrated that this compound can down-regulate the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3). nih.gov This action is significant as these enzymes are involved in the degradation of cartilage. Furthermore, these assays have shown that this compound can interfere with the release of sulfated-glycosaminoglycans from chondrocytes, suggesting a direct role in preserving the cartilage matrix. nih.gov
A key finding from these advanced assays is the distinction between the activity of this compound and its parent compound, Aceclofenac, as well as other metabolites like diclofenac (B195802) and 4'-hydroxydiclofenac (B1664172). nih.gov Unlike its counterparts, this compound uniquely exhibits these chondroprotective effects, highlighting the importance of metabolite-specific investigations. nih.gov The development of these specialized cellular assays provides a platform to further explore the signaling pathways and molecular targets modulated by this active metabolite.
To accurately quantify this compound and its related compounds in biological matrices, advanced analytical methods have been developed. High-performance liquid chromatography (HPLC) with UV detection has been a standard technique. nih.gov More recently, liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have emerged as more sensitive and specific methods for simultaneous determination of Aceclofenac and its metabolites, including this compound. ajpaonline.com
| Assay Type | Key Findings for this compound | Reference |
| Rabbit Articular Chondrocyte Culture | Down-regulates proMMP-1 and proMMP-3 production. | nih.gov |
| Rabbit Synoviocyte Culture | Suppresses proliferation of synoviocytes. | nih.gov |
| Sulfated-Glycosaminoglycan Release Assay | Interferes with the release of proteoglycans. | nih.gov |
| HPLC-UV | Enables simultaneous quantification in human plasma. | nih.gov |
| LC-MS/MS | Provides high sensitivity for pharmacokinetic studies. | ajpaonline.comconfex.com |
Integration of Omics Technologies to Study Metabolic and Pharmacological Effects
The application of "omics" technologies, such as metabolomics and pharmacogenomics, is revolutionizing the study of this compound, offering a holistic view of its metabolic fate and pharmacological influence.
Metabolomics , the large-scale study of small molecules, is being used to map the complete metabolic pathway of Aceclofenac. It has been established that Aceclofenac is metabolized to this compound primarily by the cytochrome P450 2C9 (CYP2C9) enzyme. nih.goveugenomic.com Further metabolism can lead to the formation of other compounds, including diclofenac and 4'-hydroxydiclofenac. nih.govdovepress.com Metabolomics studies, often employing techniques like LC-MS, help in identifying and quantifying these metabolites in various biological samples, providing a detailed picture of the biotransformation process. ajpaonline.comnih.gov
Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs. For this compound, this field is particularly relevant due to the polymorphic nature of the CYP2C9 enzyme. researchgate.netnih.gov Several allelic variants of CYP2C9 exist, with some leading to decreased enzyme activity. nih.gov Individuals carrying these variants may metabolize Aceclofenac to this compound at a slower rate. eugenomic.com This can have clinical implications, and pharmacogenomic testing could potentially be used to personalize treatment and minimize adverse effects. eugenomic.comnih.gov
| Omics Technology | Application in this compound Research | Key Insights | Reference |
| Metabolomics | Identification and quantification of Aceclofenac and its metabolites. | Elucidation of the metabolic pathway, confirming this compound as a major metabolite. | nih.govnih.gov |
| Pharmacogenomics | Study of CYP2C9 genetic variants. | Understanding inter-individual variability in metabolism and potential for personalized medicine. | eugenomic.comresearchgate.netnih.gov |
Advanced Computational Modeling and Simulation of this compound Biotransformation and Interactions
Computational modeling and in-silico simulations are becoming indispensable tools for predicting and understanding the biotransformation of this compound and its interactions with biological targets. These methods offer a cost-effective and efficient way to screen for potential interactions and to understand the underlying molecular mechanisms.
Molecular docking studies are used to predict the binding affinity and orientation of this compound with its target enzymes, primarily CYP2C9. worldscientific.comresearchgate.net These simulations can provide insights into the specific amino acid residues involved in the binding and can help explain the substrate specificity of the enzyme. For instance, modeling has been used to understand the regioselectivity of drug metabolism by cytochrome P450 enzymes. researchgate.net
Pharmacokinetic (PK) modeling is employed to simulate the time course of drug and metabolite concentrations in the body. Compartmental models have been developed to describe the absorption, distribution, metabolism, and elimination of Aceclofenac and its metabolites, including this compound. confex.comresearchgate.net These models can incorporate data from in-vitro and in-vivo studies to predict plasma concentration profiles and to estimate key pharmacokinetic parameters. confex.com For example, a compartmental modeling approach was used to analyze the sequential formation of three major metabolites of aceclofenac, providing estimates for metabolism and generation rate constants. confex.com
| Computational Method | Application | Predicted Parameters | Reference |
| Molecular Docking | Simulating the interaction with CYP2C9. | Binding energy, interaction with active site residues. | worldscientific.comresearchgate.net |
| Pharmacokinetic Modeling | Describing the time course of plasma concentrations. | Absorption rate constant (ka), metabolism rate constant (km). | confex.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating reaction mechanisms and regioselectivity. | Prediction of metabolite formation. | researchgate.net |
Investigative Research on Environmental Persistence and Transformation Kinetics beyond Existing Data
The environmental fate of pharmaceuticals and their metabolites is a growing area of concern. Research is now extending beyond human metabolism to investigate the persistence and transformation of this compound in the environment.
Studies have detected this compound in wastewater treatment plant influents and effluents, indicating that it is not completely removed during the treatment process. mdpi.comacs.org Research has shown that while some removal of this compound occurs, a significant portion can still be released into the aquatic environment. acs.org
The transformation kinetics of this compound in environmental matrices are being investigated using laboratory-scale experiments. For example, studies using activated sludge have shown that Aceclofenac can be hydrolyzed to diclofenac, which itself is an environmentally persistent pollutant. mdpi.comacs.org The biodegradation of 4'-hydroxy-diclofenac, a subsequent metabolite, has been found to be slow. nih.gov
Furthermore, the ecotoxicological relevance of Aceclofenac and its metabolites is under scrutiny. The conversion of Aceclofenac to diclofenac in livestock has raised concerns about the potential impact on vulture populations that may feed on contaminated carcasses. nih.govsave-vultures.org While direct data on the environmental toxicity of this compound is still limited, the known effects of its parent compound and other metabolites underscore the need for further investigation. nih.govdovepress.com
| Environmental Compartment | Research Focus | Key Findings | Reference |
| Wastewater Treatment Plants | Occurrence and removal efficiency. | This compound is detected in influent and effluent; removal is incomplete. | acs.org |
| Aquatic Environment | Biodegradation and transformation. | Aceclofenac can be transformed into diclofenac; degradation of hydroxylated metabolites is slow. | acs.orgnih.gov |
| Biota | Ecotoxicity and bioaccumulation. | Concerns exist regarding the impact on wildlife due to metabolism to diclofenac. | nih.govsave-vultures.org |
Q & A
Q. How should in vivo pharmacokinetic studies of 4'-hydroxy aceclofenac be designed to account for species-specific metabolism?
- Methodological Answer : In rodents (e.g., rats), aceclofenac is hydrolyzed to diclofenac via hepatic esterases due to the absence of CYP2C9, which in humans converts aceclofenac to this compound . To study this compound in vivo, use humanized CYP2C9 transgenic models or human primary hepatocytes. For non-transgenic rodents, focus on metabolite synthesis via chemical derivatization or employ analytical methods (e.g., LC-MS/MS) to detect trace metabolites. Include control groups to differentiate species-specific metabolic pathways .
Q. What are the key pharmacokinetic (PK) parameters of this compound, and how are they experimentally determined?
- Methodological Answer : this compound has a plasma half-life of ~4 hours, >99% protein binding, and a volume of distribution of ~25 L in humans . PK studies require serial blood sampling over 24–48 hours post-dose. Use validated HPLC or LC-MS/MS methods with deuterated internal standards (e.g., 4'-hydroxy diclofenac-¹³C₆) to quantify plasma concentrations . Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (NCA) software like Phoenix WinNonlin.
Q. How can solubility limitations of aceclofenac (precursor to this compound) be addressed in formulation studies?
- Methodological Answer : Aceclofenac’s poor aqueous solubility (0.058 µg/mL) can be improved via solid dispersion (e.g., with PEG 6000 and sodium lauryl sulfate using fusion methods) or sonoprecipitation (ultrasound-assisted anti-solvent crystallization to produce 1–3 µm amorphous particles) . Optimize ratios via 3² factorial designs, and validate solubility enhancements using dissolution testing in USP apparatus II (pH 6.8 phosphate buffer) .
Advanced Research Questions
Q. How do contradictions between in vitro COX inhibition data and in vivo anti-inflammatory efficacy of this compound arise?
- Methodological Answer : While this compound shows weak COX-2 inhibition (IC50 = 36 µM vs. aceclofenac’s 0.8 µM) in human whole blood assays , its in vivo efficacy may stem from secondary mechanisms, such as suppressing IL-1β-induced matrix metalloproteinases (MMPs) in chondrocytes . To resolve contradictions, combine COX activity assays with cytokine-stimulated cell models (e.g., human synovial fibroblasts or rabbit chondrocytes) and measure downstream markers like sulfated glycosaminoglycans (sGAG) .
Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. For plasma samples, employ protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup. Validate the method per ICH M10 guidelines, including matrix effects and recovery studies. Reference standards (e.g., this compound, 229308-90-1) must be sourced from certified suppliers . Isotope-labeled analogs (e.g., 4'-hydroxy diclofenac-¹³C₆) improve quantification accuracy in pharmacokinetic studies .
Q. How can factorial design optimize controlled-release formulations targeting this compound’s sustained action?
- Methodological Answer : Apply Box-Behnken or 3² factorial designs to variables like polymer concentration (e.g., sodium alginate, Eudragit RS100) and drug loading . For example, in microsphere fabrication, optimize entrapment efficiency (Y1) and mean particle size (Y2) using response surface methodology. Validate with SEM for surface morphology and FTIR for drug-polymer compatibility . In vitro release profiles should align with zero-order kinetics (R² > 0.95) in pH-gradient media simulating GI transit.
Q. What experimental models are suitable for studying this compound’s chondroprotective effects?
- Methodological Answer : Use IL-1β-stimulated rabbit articular chondrocytes to assess suppression of MMPs (e.g., MMP-1, MMP-3) and sGAG release . For in vivo translation, employ antigen-induced arthritis (AIA) models in rodents, measuring synovial fluid biomarkers (e.g., PGE2, collagen fragments) via ELISA. Combine with histopathology scoring of cartilage degradation .
Q. How can stability studies be designed for formulations containing this compound?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A(R2) guidelines: expose formulations to 40°C/75% RH for 6 months. Monitor degradation products (e.g., diclofenac) via HPLC-PDA. For solid dispersions, use DSC and XRPD to confirm crystallinity changes. Include forced degradation (acid/base hydrolysis, oxidative stress) to identify vulnerable functional groups .
Q. What are the ecological risks of this compound metabolites in non-target species?
- Methodological Answer : Aceclofenac is metabolized to diclofenac in cattle, posing risks to scavenging birds (e.g., vultures) . To assess ecological impact, conduct metabolic profiling in livestock using LC-HRMS and model food chain bioaccumulation. Collaborate with environmental toxicology labs to quantify metabolite persistence in carcasses and water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
